molecular formula C23H19ClN2O3S B13380529 (5Z)-2-(5-chloro-2-methoxyanilino)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(5-chloro-2-methoxyanilino)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13380529
M. Wt: 438.9 g/mol
InChI Key: GZOSVDOXKZIIKG-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class of molecules. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazolidinone ring, a naphthyl group, and a chlorinated methoxyphenyl group, contributes to its distinctive chemical properties and biological activities.

Properties

Molecular Formula

C23H19ClN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

(5Z)-2-(5-chloro-2-methoxyphenyl)imino-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19ClN2O3S/c1-3-29-19-10-8-14(16-6-4-5-7-17(16)19)12-21-22(27)26-23(30-21)25-18-13-15(24)9-11-20(18)28-2/h4-13H,3H2,1-2H3,(H,25,26,27)/b21-12-

InChI Key

GZOSVDOXKZIIKG-MTJSOVHGSA-N

Isomeric SMILES

CCOC1=CC=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=C(C=CC(=C4)Cl)OC)S3

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=C(C=CC(=C4)Cl)OC)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4-ethoxy-1-naphthylamine in the presence of a thiazolidinone precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or thiazolidinone moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and diabetes due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one
  • 2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-phenyl)methylene]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of 2-[(5-chloro-2-methoxyphenyl)imino]-5-[(4-ethoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl group, in particular, may enhance its binding affinity to certain biological targets, making it a promising candidate for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.